BTA-1

Description

Structure

3D Structure

Properties

IUPAC Name |

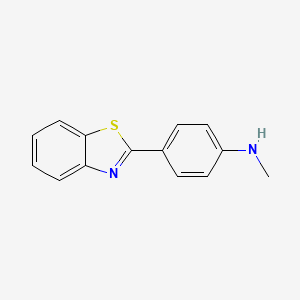

4-(1,3-benzothiazol-2-yl)-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJRKGXJBXPBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431602 | |

| Record name | BTA-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439858-28-3 | |

| Record name | BTA-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the BTA-1 Amyloid Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the BTA-1 amyloid probe. This compound, a derivative of Thioflavin T, is a crucial tool in Alzheimer's disease research for the detection and quantification of amyloid-β (Aβ) plaques.

Core Chemical Structure and Physicochemical Properties

This compound, chemically known as 2-(4'-(methylamino)phenyl)benzothiazole, is an uncharged derivative of Thioflavin-T.[1] This structural modification, specifically the absence of the quaternary nitrogen present in Thioflavin T, significantly increases its lipophilicity, allowing it to readily cross the blood-brain barrier.[2]

The key physicochemical properties of this compound are summarized in the table below, providing a comparative overview for researchers.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₂N₂S | [1] |

| Molecular Weight | 240.32 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Excitation Wavelength (λex) | ~349 nm (unbound) | [1] |

| Emission Wavelength (λem) | ~421 nm (unbound) | [1] |

| Excitation Wavelength (λex) | ~450 nm (bound to Aβ fibrils) | [3] |

| Emission Wavelength (λem) | ~482 nm (bound to Aβ fibrils) | [3] |

| Binding Affinity (Ki) for Aβ₁₋₄₀ fibrils | 11 nM | [1] |

| Binding Affinity (Kd) for Aβ₁₋₄₀ fibrils | 4.2 nM | [4] |

| Binding Affinity (Ki) for Aβ₁₋₄₀ fibrils | 20.2 nM | [2] |

Mechanism of Amyloid-β Detection

This compound's utility as an amyloid probe stems from a significant change in its fluorescent properties upon binding to the β-sheet structures characteristic of amyloid fibrils.[3] In its unbound state in aqueous solution, the molecule has rotational freedom, leading to low fluorescence quantum yield. However, when it binds to the hydrophobic channels of Aβ plaques, this rotation is restricted. This restriction leads to a significant increase in fluorescence quantum yield and a noticeable red-shift in its emission spectrum, forming the basis of its detection capability.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound (2-(4'-(methylamino)phenyl)benzothiazole)

The synthesis of this compound can be achieved through the condensation of 2-aminothiophenol with 4-(methylamino)benzoic acid. A general protocol is outlined below.

Protocol:

-

Reaction Setup: In a reaction vessel, combine 2-aminothiophenol and 4-(methylamino)benzoic acid in the presence of a condensing agent such as polyphosphoric acid.

-

Heating: Heat the reaction mixture to a high temperature (typically 200-220°C) for several hours to facilitate the condensation and cyclization reaction.

-

Work-up: After cooling, the reaction mixture is typically treated with a basic solution (e.g., sodium bicarbonate) to neutralize the acid and precipitate the crude product.

-

Purification: The crude product is then collected by filtration, dried, and purified using a suitable technique such as column chromatography on silica gel to yield pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, reaction time, and purification solvents, may need to be optimized.

In Vitro Amyloid-β Binding Assay (Saturation Binding)

This protocol describes a saturation binding assay to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of this compound for pre-formed Aβ fibrils.

Materials:

-

This compound stock solution (in DMSO)

-

Pre-formed synthetic Aβ₁₋₄₀ or Aβ₁₋₄₂ fibrils

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well black microplates

-

Fluorometer

Protocol:

-

Fibril Preparation: Prepare Aβ fibrils by incubating synthetic Aβ peptides at 37°C for several days with agitation. Confirm fibril formation using methods like Thioflavin T fluorescence or electron microscopy.

-

Assay Setup: In a 96-well black microplate, add a fixed concentration of pre-formed Aβ fibrils to each well.

-

Ligand Addition: Add increasing concentrations of this compound to the wells containing the Aβ fibrils. Include wells with Aβ fibrils and no this compound as a negative control, and wells with this compound alone to measure background fluorescence.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometer with excitation and emission wavelengths appropriate for bound this compound (e.g., Ex: 450 nm, Em: 482 nm).

-

Data Analysis: Subtract the background fluorescence (this compound alone) from the total fluorescence to obtain the specific binding. Plot the specific binding as a function of the this compound concentration. Fit the data using a non-linear regression model (e.g., one-site specific binding) to determine the Kd and Bmax values.

Fluorescence Microscopy Staining of Amyloid Plaques in Brain Tissue

This protocol outlines the procedure for staining amyloid plaques in post-mortem brain tissue sections from Alzheimer's disease models or patients using this compound.

Materials:

-

Frozen or paraffin-embedded brain sections (5-10 µm thick)

-

This compound staining solution (e.g., 1 µM this compound in PBS with 50% ethanol)

-

Phosphate-buffered saline (PBS)

-

Ethanol solutions (e.g., 70%, 95%, 100%)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Tissue Preparation:

-

For frozen sections, bring the slides to room temperature.

-

For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections by passing them through a series of xylene and graded ethanol solutions.

-

-

Staining:

-

Incubate the tissue sections with the this compound staining solution for a specified time (e.g., 10-30 minutes) at room temperature in the dark.

-

-

Washing (Differentiation):

-

Briefly rinse the slides in 50% ethanol to remove excess this compound.

-

Wash the slides multiple times with PBS to reduce background staining.

-

-

Mounting:

-

Coverslip the slides using an aqueous mounting medium.

-

-

Imaging:

-

Visualize the stained amyloid plaques using a fluorescence microscope equipped with appropriate filters for this compound fluorescence (e.g., a filter set for blue/green fluorescence).

-

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a valuable resource for comparative analysis.

Table 1: Physicochemical and Spectral Properties of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂S | [1] |

| Molecular Weight | 240.32 | [1] |

| λmax (Absorption, unbound) | ~349 nm | [1] |

| λmax (Emission, unbound) | ~421 nm | [1] |

| λmax (Absorption, bound to Aβ) | ~450 nm | [3] |

| λmax (Emission, bound to Aβ) | ~482 nm | [3] |

Table 2: Binding Affinities of this compound for Amyloid-β Fibrils

| Ligand | Aβ Isoform | Kd / Ki (nM) | Assay Method | Reference |

| This compound | Aβ₁₋₄₀ | 11 (Ki) | Competition Assay | [1] |

| This compound | Aβ₁₋₄₀ | 4.2 (Kd) | Saturation Binding | [4] |

| This compound | Aβ₁₋₄₀ | 20.2 (Ki) | Competition Assay | [2] |

| Thioflavin T | Aβ₁₋₄₀ | 890 (Ki) | Competition Assay | [2] |

Logical Relationships and Workflows

The following diagram illustrates the logical workflow from the synthesis of this compound to its application in amyloid plaque detection and subsequent data analysis.

This technical guide serves as a foundational resource for researchers and professionals engaged in the study and development of diagnostics and therapeutics for Alzheimer's disease. The provided data and protocols are intended to facilitate the effective use of the this compound amyloid probe in a variety of experimental settings.

References

- 1. This compound [2-(4'-(methylamino)phenyl)benzothiazole] | AAT Bioquest [aatbio.com]

- 2. The binding of Thioflavin-T and its neutral analog this compound to protofibrils of the Alzheimer Aβ16-22 peptide probed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

BTA-1: A Technical Guide to its Fluorescent Properties and Applications in Amyloid-beta Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-1 (2-(4'-(methylamino)phenyl)benzothiazole) is a fluorescent probe derived from Thioflavin T, renowned for its utility in the detection and imaging of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. Its ability to cross the blood-brain barrier and bind to Aβ aggregates with high affinity makes it a valuable tool in neuroscience research and a potential diagnostic agent. This technical guide provides a comprehensive overview of the fluorescent properties of this compound, its spectral characteristics, and detailed protocols for its application in the study of amyloid-beta pathology.

Core Fluorescent Properties

This compound exhibits fluorescence upon binding to amyloid fibrils, a characteristic that is exploited for their detection. While specific quantitative data for some of its photophysical properties are not extensively reported in the literature, this guide provides its known spectral characteristics and binding affinities.

Spectral Properties

The fluorescence of this compound is characterized by a distinct excitation and emission spectrum.

| Property | Wavelength (nm) | Reference |

| Maximum Excitation (λex) | 349 | [1] |

| Maximum Emission (λem) | 421 | [1] |

Note: The spectral properties of fluorescent probes can be influenced by the local microenvironment, such as solvent polarity and binding to biological structures.

Binding Affinity for Amyloid-beta Fibrils

This compound demonstrates a high affinity for Aβ fibrils, which is a critical attribute for its use in plaque detection.

| Parameter | Value | Target | Reference |

| Inhibition Constant (Ki) | 11 nM | Aβ40 fibrils | [2] |

| Dissociation Constant (Kd) | 4.2 nM | Aβ(1-40) fibrils | [3] |

| Inhibition Constant (Ki) | 20.2 nM | Aβ40 fibrils | [4] |

Quantitative Photophysical Parameters

Detailed experimental determination of the molar extinction coefficient, quantum yield, and fluorescence lifetime of this compound is recommended for specific research applications, as these values are not consistently reported in publicly available literature. The following sections outline the general experimental protocols for determining these crucial parameters.

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength.

Experimental Protocol for Molar Extinction Coefficient Determination:

Objective: To determine the molar extinction coefficient of this compound at its maximum absorption wavelength.

Materials:

-

This compound (solid)

-

High-purity solvent (e.g., DMSO for stock, phosphate-buffered saline (PBS) for working solutions)

-

UV-Vis spectrophotometer

-

Calibrated quartz cuvettes (1 cm path length)

-

Analytical balance

Procedure:

-

Prepare a stock solution of this compound: Accurately weigh a small amount of this compound and dissolve it in a precise volume of DMSO to create a concentrated stock solution (e.g., 1 mM).

-

Prepare a series of dilutions: Prepare a series of dilutions of the this compound stock solution in PBS. The final concentrations should be in a range that yields absorbance values between 0.1 and 1.0 at the maximum absorption wavelength.

-

Measure absorbance: For each dilution, measure the absorbance spectrum using the UV-Vis spectrophotometer. Use PBS as a blank reference.

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve: Plot the absorbance at λmax against the concentration of this compound for each dilution.

-

Calculate the molar extinction coefficient: According to the Beer-Lambert law (A = εcl), the slope of the linear portion of the calibration curve will be equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.[5]

Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Experimental Protocol for Relative Fluorescence Quantum Yield Determination:

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Materials:

-

This compound solution of known absorbance

-

A fluorescence standard with a known quantum yield and spectral properties overlapping with this compound (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare solutions: Prepare a series of dilute solutions of both this compound and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[6]

-

Measure absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure fluorescence spectra: Record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.

-

Integrate the fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission spectrum) for each solution.

-

Calculate the quantum yield: The quantum yield of this compound (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.[7]

-

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.

Experimental Protocol for Fluorescence Lifetime Measurement:

Objective: To measure the fluorescence lifetime of this compound.

Materials:

-

This compound solution

-

Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer

-

Pulsed light source (laser or LED) with a pulse width significantly shorter than the expected lifetime

-

High-speed detector (e.g., photomultiplier tube)

Procedure (using TCSPC):

-

Sample preparation: Prepare a dilute solution of this compound.

-

Instrument setup: Set up the TCSPC system with the appropriate excitation source and detector.

-

Data acquisition: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon.[8]

-

Generate a decay curve: A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay curve.

-

Data analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.[8]

Application: Staining of Amyloid-beta Plaques in Brain Tissue

This compound is a valuable tool for the histological visualization of Aβ plaques in brain tissue from transgenic mouse models of Alzheimer's disease and in post-mortem human brain tissue.

Experimental Protocol for Staining Amyloid Plaques:

Objective: To stain Aβ plaques in brain tissue sections using this compound.

Materials:

-

Brain tissue sections (frozen or paraffin-embedded) from an Alzheimer's disease model or human patient.

-

This compound

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Ethanol series (e.g., 100%, 95%, 70%, 50%)

-

Distilled water

-

Mounting medium

-

Fluorescence microscope with appropriate filters for this compound (Excitation: ~350 nm, Emission: ~420 nm)

Procedure:

-

Tissue Preparation:

-

For frozen sections: Mount sections onto slides.

-

For paraffin-embedded sections: Deparaffinize sections by passing them through xylene and a graded series of ethanol washes to rehydrate.[9]

-

-

Staining Solution Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in PBS to the desired working concentration (e.g., 1-10 µM).

-

Staining:

-

Incubate the rehydrated tissue sections with the this compound working solution in a dark, humidified chamber for a designated period (e.g., 10-30 minutes at room temperature). The optimal staining time may need to be determined empirically.

-

-

Washing:

-

Rinse the sections with PBS to remove unbound this compound.

-

Perform a brief differentiation step in an ethanol solution (e.g., 50-70% ethanol) to reduce background fluorescence. This step should be optimized to achieve a good signal-to-noise ratio.

-

Rinse again with PBS and finally with distilled water.[9]

-

-

Mounting: Coverslip the sections using an aqueous mounting medium.

-

Visualization: Image the stained sections using a fluorescence microscope equipped with a DAPI filter set or similar filters appropriate for the excitation and emission spectra of this compound. Amyloid plaques will appear as fluorescent structures.[10]

Visualization of Key Processes

To further elucidate the application and mechanism of this compound, the following diagrams, generated using the DOT language, illustrate the experimental workflow for amyloid plaque staining and the binding interaction of this compound with amyloid-beta fibrils.

Caption: Experimental workflow for staining amyloid plaques with this compound.

Caption: this compound binding to amyloid-beta fibrils and subsequent fluorescence.

References

- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 2. This compound [2-(4'-(methylamino)phenyl)benzothiazole] | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. The binding of Thioflavin-T and its neutral analog this compound to protofibrils of the Alzheimer Aβ16-22 peptide probed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virtual Labs [mas-iiith.vlabs.ac.in]

- 6. iss.com [iss.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. leica-microsystems.com [leica-microsystems.com]

- 9. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

BTA-1 in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-1, or 2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole, is a derivative of Thioflavin T, a fluorescent dye historically used to stain amyloid plaques. In the field of neuroscience, this compound and its analogs have gained prominence as imaging agents for the in vivo detection and quantification of β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative binding characteristics, detailed experimental protocols for its use, and its role within the broader context of Alzheimer's disease research.

Mechanism of Action and the Amyloid Cascade

This compound's primary mechanism of action is its high-affinity binding to the β-sheet structures characteristic of amyloid fibrils. The accumulation of Aβ peptides is a central event in the amyloid cascade hypothesis, which posits that the imbalance between Aβ production and clearance leads to the formation of oligomers and plaques, initiating a cascade of events including neuroinflammation, tau pathology, synaptic dysfunction, and ultimately, neuronal death.

The amyloid precursor protein (APP) is a transmembrane protein that can be cleaved by two pathways. In the non-amyloidogenic pathway, α-secretase cleaves APP within the Aβ domain, precluding the formation of the Aβ peptide. In the amyloidogenic pathway, sequential cleavage by β-secretase (BACE1) and γ-secretase releases Aβ peptides, primarily Aβ40 and Aβ42.[1][2] The Aβ42 isoform is more prone to aggregation and is the main component of amyloid plaques.[3] this compound's ability to bind to these plaques allows for their visualization and quantification using advanced imaging techniques.

Quantitative Data

The affinity of this compound and its derivatives for amyloid plaques is a critical parameter for their use as imaging agents. This is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd). Lower values indicate higher binding affinity.

| Compound | Target | Ki (nM) | Kd (nM) | Reference |

| This compound | Aβ40 fibrils | 20.2 | [1] | |

| [N-methyl-11C]this compound | Aggregated Aβ(1-40) fibrils | 11 | ||

| [N-methyl-11C]3'-Me-BTA-1 | Aggregated Aβ(1-40) fibrils | 27 | ||

| Thioflavin-T | Aβ40 fibrils | 890 | [1] |

Brain uptake and clearance are also crucial for in vivo imaging agents. These properties determine the signal-to-noise ratio and the optimal imaging window.

| Compound | Animal Model | Time Post-Injection | Brain Uptake (%ID/g) | Reference |

| [11C]this compound | Wild-type mice | 2 min | 12.7 | |

| [11C]this compound | Wild-type mice | 30 min | 4.6 | |

| [11C]3'-Me-BTA-1 | Wild-type mice | 2 min | 4 | |

| [11C]3'-Me-BTA-1 | Wild-type mice | 30 min | 12 |

Experimental Protocols

In Vivo Amyloid Imaging in Transgenic Mice with [11C]this compound PET

This protocol outlines the general steps for performing Positron Emission Tomography (PET) imaging in a transgenic mouse model of Alzheimer's disease, such as the Tg2576 or APP/PS1 models.

1. Radiosynthesis of [11C]this compound:

-

[11C]Carbon dioxide ([11C]CO2) is produced in a cyclotron.

-

[11C]CO2 is converted to [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).

-

The precursor molecule, 6-OH-BTA-0, is reacted with the [11C]methylating agent.

-

The final product, [11C]this compound, is purified using high-performance liquid chromatography (HPLC).

2. Animal Preparation:

-

Anesthetize the transgenic mouse (e.g., with isoflurane).

-

Position the mouse on the scanner bed with physiological monitoring (respiration, temperature).

3. Radiotracer Injection:

-

Administer a bolus injection of [11C]this compound intravenously (e.g., via the tail vein). The typical injected dose ranges from 13-46 MBq.[4]

4. PET Data Acquisition:

-

Perform a dynamic PET scan for a specified duration (e.g., 30-90 minutes).[4]

-

Data is typically acquired in list mode and reconstructed using an appropriate algorithm (e.g., 3D OSEM).[4]

5. Data Analysis:

-

Define regions of interest (ROIs) on the reconstructed PET images, often guided by a stereotaxic mouse brain atlas. Common ROIs include the frontal cortex, parietal cortex, striatum, and cerebellum.

-

Generate time-activity curves (TACs) for each ROI, expressing radioactivity concentration over time (e.g., as %ID/g).

-

Calculate standardized uptake value ratios (SUVRs) by normalizing the uptake in a target region (e.g., frontal cortex) to a reference region with low amyloid deposition (e.g., cerebellum).

In Vitro Autoradiography on Human Brain Tissue

This protocol describes the visualization of this compound binding sites on post-mortem human brain tissue sections.

1. Tissue Preparation:

-

Obtain frozen human brain tissue sections (typically 10-20 µm thick) from Alzheimer's disease patients and healthy controls.

-

Thaw-mount the sections onto microscope slides.

2. Incubation:

-

Pre-incubate the sections in buffer to remove endogenous substances.

-

Incubate the sections with a radiolabeled form of this compound (e.g., [3H]this compound or [125I]this compound) in a buffer solution.

-

For determining non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of a non-radiolabeled competitor (e.g., unlabeled this compound).

3. Washing and Drying:

-

Wash the sections in cold buffer to remove unbound radioligand.

-

Rinse the sections in distilled water to remove salts.

-

Dry the sections rapidly.

4. Exposure and Imaging:

-

Appose the dried sections to a phosphor imaging plate or autoradiographic film.

-

Expose for a sufficient period to detect the radioactive signal.

-

Scan the imaging plate or develop the film to visualize the distribution of radioligand binding.

5. Quantification:

-

Use densitometry to quantify the signal intensity in different brain regions.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

Conclusion

This compound and its radiolabeled derivatives are invaluable tools in neuroscience research, particularly for the in vivo study of amyloid pathology in Alzheimer's disease. Their high binding affinity for Aβ plaques and favorable pharmacokinetic properties have enabled significant advancements in our understanding of the disease progression and have provided a means to evaluate the efficacy of anti-amyloid therapies. The detailed protocols and quantitative data presented in this guide are intended to support researchers, scientists, and drug development professionals in the application of this compound for their research endeavors.

References

- 1. Revisiting the Amyloid Cascade Hypothesis: From Anti-Aβ Therapeutics to Auspicious New Ways for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid Cascade Hypothesis for the Treatment of Alzheimer’s Disease: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of High-Affinity Amyloid Ligands Using a Ligand-Based Virtual Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Amyloid Cascade Hypothesis in Alzheimer’s Disease: Should We Change Our Thinking? | MDPI [mdpi.com]

BTA-1: A Technical Guide to a Thioflavin-T Derivative for Amyloid-β Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTA-1 (2-(4′-methylaminophenyl)benzothiazole) is a neutral derivative of the fluorescent dye Thioflavin-T, engineered for enhanced in vivo imaging of amyloid-β (Aβ) plaques, a pathological hallmark of Alzheimer's disease. By removing the positively charged quaternary nitrogen present in Thioflavin-T, this compound exhibits significantly increased lipophilicity, facilitating its passage across the blood-brain barrier. This modification also results in a markedly higher binding affinity for Aβ fibrils compared to its parent compound. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, quantitative binding data, and detailed experimental protocols for its application in neuroscience research.

Introduction

The aggregation of amyloid-β peptides into extracellular plaques is a central event in the pathogenesis of Alzheimer's disease. The development of imaging agents capable of detecting these plaques in the living brain is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Thioflavin-T has long been used for the histological staining of amyloid plaques; however, its charged nature limits its utility in living subjects. This compound was developed to overcome this limitation, offering a promising tool for both preclinical and clinical research.

Chemical and Physical Properties

This compound is an uncharged benzothiazole derivative. The removal of the methyl group that imparts a positive charge to the quaternary heterocyclic nitrogen in Thioflavin-T is the key structural modification.[1] This change significantly increases the lipophilicity of the molecule, a critical factor for brain entry.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂S | N/A |

| Molecular Weight | 240.32 g/mol | N/A |

| Appearance | Yellow solid | [3] |

| Solubility | Soluble in DMSO | [3] |

| Excitation Wavelength | 349 nm | [3] |

| Emission Wavelength | 421 nm | [3] |

Mechanism of Action: Binding to Amyloid-β Fibrils

This compound, like Thioflavin-T, exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. Molecular dynamics simulations have revealed that this compound binds to two primary sites on Aβ protofibrils: the grooves on the β-sheet surfaces and the ends of the β-sheets.[2][4] The binding is predominantly driven by hydrophobic and van der Waals interactions.[2] The planar structure of this compound allows it to intercalate within the hydrophobic channels of the amyloid fibrils.[5]

References

- 1. PET imaging of brain with the beta-amyloid probe, [11C]6-OH-BTA-1, in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The binding of Thioflavin-T and its neutral analog this compound to protofibrils of the Alzheimer Aβ16-22 peptide probed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Animal PET Imaging of Amyloid-Beta Plaques with [11C]PiB and Its Multi-Modal Validation in an APP/PS1 Mouse Model of Alzheimer's Disease | PLOS One [journals.plos.org]

- 4. The binding of thioflavin T and its neutral analog this compound to protofibrils of the Alzheimer's disease Abeta(16-22) peptide probed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Preparation of BTA-1 for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and preparation of BTA-1 (2-(4'-methylaminophenyl)benzothiazole), a prominent fluorescent probe used in the study of amyloid-beta (Aβ) aggregates, particularly in the context of Alzheimer's disease research. This document details its solubility in common laboratory solvents, provides step-by-step protocols for its preparation for both in vitro and in vivo experiments, and illustrates its mechanism of action and experimental workflows.

This compound: Properties and Mechanism of Action

This compound is a neutral derivative of Thioflavin T (ThT), developed to have increased lipophilicity, allowing it to cross the blood-brain barrier more effectively.[1] Its primary application is in the detection and quantification of Aβ plaques. The mechanism of action involves the binding of this compound to the cross-β-sheet structures characteristic of amyloid fibrils.[1] Molecular dynamics simulations have revealed two primary binding modes for this compound on Aβ protofibrils: at the grooves of the β-sheet surfaces and at the extremities of the β-sheets.[1][2] This binding event leads to a significant enhancement in the fluorescence of this compound, which can be quantified to determine the extent of amyloid aggregation.[2]

Signaling Pathway: this compound Binding to Amyloid-Beta Fibrils

The interaction of this compound with Aβ fibrils is a physical binding process rather than a classical signaling pathway involving cellular cascades. The following diagram illustrates this binding mechanism.

References

BTA-1: A Comprehensive Technical Guide to Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-1, chemically known as 2-(4'-(methylamino)phenyl)benzothiazole, is a fluorescent derivative of Thioflavin T.[1][2][3] It exhibits a high affinity for amyloid-β (Aβ) aggregates, making it a valuable tool in Alzheimer's disease research and other neurodegenerative disorders characterized by amyloid plaque formation.[2] A key advantage of this compound is its ability to cross the blood-brain barrier, allowing for in vivo imaging of amyloid deposits.[2] This guide provides an in-depth overview of the safety and handling guidelines for this compound, along with summaries of its chemical and biological properties, and general experimental protocols.

Chemical and Physical Properties

This compound is a yellow solid with a molecular weight of 240.32 g/mol .[2] It is soluble in dimethyl sulfoxide (DMSO).[2] Detailed chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2-(4'-(methylamino)phenyl)benzothiazole | [3] |

| Molecular Formula | C₁₄H₁₂N₂S | [3] |

| Molecular Weight | 240.32 g/mol | [2] |

| Appearance | Yellow solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| Excitation Wavelength | 349 nm | [2] |

| Emission Wavelength | 421 nm | [2] |

| Storage | Freeze (<-15 °C), Minimize light exposure | [2] |

Safety and Toxicology

Given the limited specific data for this compound, it is prudent to handle this compound as potentially hazardous. The following table summarizes the known safety information.

| Hazard Category | Information | Reference(s) |

| Acute Toxicity | No specific data for this compound. Benzothiazoles as a class can exert acute toxicity.[5][6] | [5][6] |

| Irritation/Sensitization | Benzothiazoles can be respiratory irritants and dermal sensitizers.[5][6] | [5][6] |

| Mutagenicity | Some benzothiazole derivatives are positive in the Ames test for mutagenicity.[1][5][6] | [1][5][6] |

| Carcinogenicity | No specific data for this compound. A structural analogue, 2-mercaptobenzothiazole, is a rodent carcinogen. Benzothiazoles are considered a potential cancer risk.[5][6] | [5][6] |

| Reproductive Toxicity | No specific data available for this compound. | |

| Hazard Phrases | H303: May be harmful if swallowed. H313: May be harmful in contact with skin. H333: May be harmful if inhaled. | [2] |

| Hazard Symbol | XN (Harmful) | [2] |

Handling and Personal Protective Equipment (PPE)

Due to the potential hazards, the following precautions should be taken when handling this compound:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

-

Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

Storage and Disposal

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] It is classified as a combustible solid.[6] Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols and Applications

This compound is primarily used as a fluorescent probe for the detection and imaging of amyloid-β plaques.

In Vitro Amyloid-β Binding Assay

This assay is used to determine the binding affinity of this compound to Aβ fibrils.

Methodology:

-

Preparation of Aβ Fibrils: Synthesized Aβ peptides (e.g., Aβ₁₋₄₀ or Aβ₁₋₄₂) are aggregated into fibrils by incubation under appropriate conditions (e.g., specific pH, temperature, and agitation).

-

Binding Reaction: A constant concentration of pre-formed Aβ fibrils is incubated with varying concentrations of this compound in a suitable buffer (e.g., phosphate-buffered saline).

-

Separation of Bound and Free Ligand: The mixture is centrifuged to pellet the Aβ fibrils with bound this compound. The supernatant containing the unbound this compound is removed.

-

Quantification: The amount of bound this compound can be quantified by measuring the fluorescence of the resuspended pellet or by measuring the depletion of this compound from the supernatant.

-

Data Analysis: The binding affinity (Kd) is determined by plotting the amount of bound this compound as a function of the free this compound concentration and fitting the data to a saturation binding curve.

Caption: Workflow for an in vitro amyloid-β binding assay with this compound.

Staining of Amyloid Plaques in Brain Tissue

This compound can be used for ex vivo staining of amyloid plaques in brain sections from animal models or human post-mortem tissue.

Methodology:

-

Tissue Preparation: Brain tissue is fixed (e.g., with paraformaldehyde), cryoprotected, and sectioned using a cryostat or vibratome.

-

Staining: The tissue sections are incubated with a solution of this compound in a suitable buffer (e.g., PBS with a small percentage of DMSO to aid solubility).

-

Washing: The sections are washed with buffer to remove unbound this compound.

-

Mounting and Imaging: The stained sections are mounted on microscope slides with an appropriate mounting medium and imaged using fluorescence microscopy.

References

- 1. Mutagenic activity of 2-phenylbenzotriazole derivatives related to a mutagen, Pthis compound, in river water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [2-(4'-(methylamino)phenyl)benzothiazole] | AAT Bioquest [aatbio.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BTA-1 Staining of Human Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent staining of amyloid-β (Aβ) plaques in human brain tissue using BTA-1 (2-(4'-methylaminophenyl)benzothiazole), a derivative of Thioflavin T. This compound is a lipophilic dye that readily crosses the blood-brain barrier and binds with high affinity to Aβ aggregates, making it a valuable tool for the visualization of amyloid pathology in Alzheimer's disease and other neurodegenerative disorders.

Introduction

This compound is a fluorescent probe that exhibits enhanced binding to the β-sheet structures characteristic of amyloid fibrils. Upon binding, its fluorescence emission is significantly increased, allowing for the clear visualization of amyloid plaques. With a higher affinity for amyloid deposits compared to Thioflavin T, this compound offers sensitive and specific detection in post-mortem human brain tissue. This protocol details the necessary steps for preparing tissue sections, the staining procedure, and subsequent imaging.

Data Presentation

| Parameter | Recommended Value/Range | Notes |

| Tissue Fixation | 10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA) | Prolonged fixation may require antigen retrieval techniques. |

| Tissue Section Thickness | 10-40 µm | For free-floating sections, 30-40 µm is common. For slide-mounted sections, 10-20 µm is typical. |

| This compound Stock Solution | 1-10 mM in DMSO | Store at -20°C, protected from light. |

| This compound Working Solution | 1-10 µM in 50% Ethanol or PBS | Prepare fresh before use. The optimal concentration may require titration. |

| Incubation Time | 5-15 minutes | Longer incubation times may increase background staining. |

| Differentiation Solution | 50-70% Ethanol | Used to wash away excess, unbound dye and reduce background. |

| Excitation Wavelength (max) | ~385 nm | |

| Emission Wavelength (max) | ~450 nm | Emits in the blue range of the spectrum. |

Experimental Protocols

I. Reagent and Solution Preparation

-

Phosphate-Buffered Saline (PBS), pH 7.4 : Prepare a 1X PBS solution.

-

This compound Stock Solution (1 mM) : Dissolve 2.4 mg of this compound (MW: 240.32 g/mol ) in 10 mL of 100% DMSO. Aliquot and store at -20°C, protected from light.

-

This compound Staining Solution (10 µM) : Dilute the 1 mM this compound stock solution 1:100 in 50% ethanol. For example, add 10 µL of 1 mM this compound stock to 990 µL of 50% ethanol. Prepare this solution fresh just before use and protect it from light.

-

Differentiation Solution : Prepare solutions of 70% and 50% ethanol in distilled water.

-

Nuclear Counterstain (Optional) : Prepare a working solution of a nuclear stain such as DAPI (e.g., 1 µg/mL in PBS) or Hoechst.

-

Antifade Mounting Medium : Use a commercially available aqueous antifade mounting medium suitable for fluorescence microscopy.

II. Staining Protocol for Paraffin-Embedded Sections

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) human brain tissue sections (10-20 µm thick) mounted on slides.

-

Deparaffinization and Rehydration : a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Immerse in 100% Ethanol: 2 changes for 3 minutes each. c. Immerse in 95% Ethanol: 1 change for 3 minutes. d. Immerse in 70% Ethanol: 1 change for 3 minutes. e. Immerse in 50% Ethanol: 1 change for 3 minutes. f. Rinse thoroughly in distilled water.

-

Staining : a. Incubate slides in the freshly prepared 10 µM this compound staining solution for 10 minutes at room temperature, protected from light.

-

Differentiation and Washing : a. Briefly rinse the slides in 50% ethanol. b. Differentiate the sections by washing in 70% ethanol for 3-5 minutes to reduce background fluorescence. c. Rinse the slides in 50% ethanol for 3 minutes. d. Wash the slides in distilled water for 2 changes of 5 minutes each.

-

Nuclear Counterstaining (Optional) : a. Incubate slides in a DAPI or Hoechst solution for 5-10 minutes at room temperature. b. Rinse briefly in PBS.

-

Mounting : a. Carefully remove excess water from around the tissue section. b. Apply a drop of antifade mounting medium onto the tissue section. c. Coverslip the slide, avoiding the formation of air bubbles. d. Allow the mounting medium to cure as per the manufacturer's instructions. e. Store slides flat at 4°C in the dark until imaging.

III. Staining Protocol for Free-Floating Frozen Sections

This protocol is suitable for 30-40 µm thick free-floating sections of fixed human brain tissue.

-

Section Preparation : a. Using a multi-well plate, wash the free-floating sections in PBS for 3 changes of 10 minutes each to remove any cryoprotectant.

-

Staining : a. Incubate the sections in the freshly prepared 10 µM this compound staining solution for 10 minutes at room temperature on a gentle shaker, protected from light.

-

Differentiation and Washing : a. Transfer the sections to 50% ethanol and rinse briefly. b. Differentiate the sections in 70% ethanol for 3-5 minutes on a shaker. c. Rinse the sections in 50% ethanol for 3 minutes. d. Wash the sections in PBS for 3 changes of 10 minutes each.

-

Mounting : a. Carefully mount the stained sections onto glass slides. b. Allow the sections to air dry briefly. c. Apply a drop of antifade mounting medium and coverslip. d. Store slides flat at 4°C in the dark.

Visualization

Caption: Workflow for this compound staining of human brain tissue sections.

Application Notes and Protocols for In Vitro Amyloid Aggregation Assays Using BTA-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloid aggregation is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. The in vitro study of amyloid fibril formation is crucial for understanding disease mechanisms and for the discovery of potential therapeutic inhibitors. BTA-1 (2-(4'-methylaminophenyl)benzothiazole) is a fluorescent dye that serves as a sensitive probe for detecting amyloid aggregates. As a neutral analog of Thioflavin T (ThT), this compound exhibits a significant increase in fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[1][2] Notably, this compound often demonstrates a higher binding affinity for amyloid fibrils compared to ThT, making it a valuable tool for these assays.[1]

These application notes provide a detailed protocol for utilizing this compound in in vitro amyloid aggregation assays, covering the preparation of amyloid peptides, assay setup, data acquisition, and analysis.

Principle of the Assay

The this compound assay is based on the dye's specific interaction with amyloid fibrils. In its free form in solution, this compound has a low quantum yield and exhibits weak fluorescence. Upon binding to the cross-β-sheet structures of amyloid aggregates, the rotation of the dye molecule is restricted, leading to a significant enhancement in its fluorescence quantum yield and a shift in its excitation spectrum.[1][3] This fluorescence increase is directly proportional to the extent of amyloid fibril formation, allowing for real-time monitoring of the aggregation kinetics.

Data Presentation

Quantitative Comparison of this compound and Thioflavin T

| Parameter | This compound | Thioflavin T (ThT) | Reference(s) |

| Binding Affinity (Ki) for Aβ40 fibrils | ~20.2 nM | ~890 nM | [1] |

| Binding Affinity (Ki) for Aβ40 fibrils (Site 1) | ~19.5 nM | ~1610 nM | [1] |

| Binding Affinity (Ki) for Aβ40 fibrils (Site 2) | ~200 nM | ~750 nM | [1] |

| Lipophilicity | High (neutral molecule) | Low (charged molecule) | [1] |

Typical Kinetic Parameters of Amyloid-β Aggregation

The following table outlines typical kinetic parameters that can be determined from a this compound based aggregation assay. These values are highly dependent on experimental conditions such as peptide concentration, temperature, pH, and buffer composition.

| Parameter | Description | Typical Value Range (for Aβ42) |

| Lag Time (t_lag) | The initial phase before rapid fibril growth. | 0.5 - 10 hours |

| Apparent Growth Rate Constant (k_app) | The maximum slope of the sigmoidal aggregation curve. | 0.1 - 1.0 Fluorescence Units/hour |

| Maximum Fluorescence Intensity (F_max) | The plateau of the aggregation curve, indicating the final amount of fibrils. | Varies with experimental setup |

| Time to Half-Maximum Fluorescence (t_50) | The time required to reach 50% of the maximum fluorescence. | 2 - 15 hours |

Experimental Protocols

I. Preparation of Monomeric Amyloid-β Peptide

The starting material for the aggregation assay must be monomeric to ensure reproducible kinetic results. The following protocol describes the preparation of monomeric amyloid-β (1-42) (Aβ42), a peptide commonly used in Alzheimer's disease research.

Materials and Reagents:

-

Lyophilized Aβ42 peptide

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Nitrogen gas source or vacuum concentrator

Procedure:

-

Dissolution in HFIP: Dissolve the lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

-

Incubation: Incubate the HFIP/peptide solution at room temperature for 1-2 hours to break down any pre-existing aggregates.

-

Aliquoting and Drying: Aliquot the solution into smaller volumes in microcentrifuge tubes. Dry the HFIP from the aliquots using a gentle stream of nitrogen gas or a vacuum concentrator. The resulting peptide film should be stored at -80°C until use.

-

Resuspension in DMSO: Immediately before use, resuspend the dried peptide film in high-quality, anhydrous DMSO to a concentration of 5 mM. This stock solution should be used promptly.

II. In Vitro Amyloid Aggregation Assay using this compound

This protocol describes a typical setup for monitoring Aβ42 aggregation in a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents:

-

Monomeric Aβ42 in DMSO (from Protocol I)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Assay buffer (e.g., PBS, pH 7.4)

-

Black, clear-bottom 96-well microplate

-

Plate-reading fluorometer with temperature control and shaking capabilities

Procedure:

-

Prepare this compound Working Solution: Dilute the this compound stock solution in the assay buffer to a final concentration of 20 µM.

-

Prepare Aβ42 Working Solution: Dilute the monomeric Aβ42/DMSO stock solution into the this compound working solution to the desired final concentration (typically 5-20 µM). Ensure the final DMSO concentration is low (e.g., <1% v/v) to avoid interfering with the aggregation process.

-

Assay Setup:

-

Pipette 100-200 µL of the final Aβ42/BTA-1 solution into the wells of the 96-well plate.

-

Include control wells containing only the this compound working solution (no Aβ42) to measure the background fluorescence.

-

If testing potential inhibitors, include wells with the Aβ42/BTA-1 solution and the test compound at various concentrations.

-

-

Incubation and Monitoring:

-

Place the microplate in the fluorometer.

-

Set the incubation temperature (typically 37°C).

-

Set intermittent shaking (e.g., 10 seconds of shaking every 10 minutes) to promote aggregation.

-

Measure the fluorescence intensity at regular intervals (e.g., every 10-30 minutes).

-

Excitation Wavelength: ~410 nm

-

Emission Wavelength: ~515 nm (Note: Optimal wavelengths may vary slightly depending on the instrument and specific buffer conditions. It is recommended to perform a spectral scan of this compound with pre-formed amyloid fibrils to determine the optimal settings.)

-

-

-

Data Analysis:

-

Subtract the background fluorescence (from the control wells) from the fluorescence readings of the sample wells at each time point.

-

Plot the corrected fluorescence intensity against time. The resulting curve will typically be sigmoidal, with a lag phase, an exponential growth phase, and a plateau phase.

-

Extract kinetic parameters such as the lag time, apparent growth rate, and maximum fluorescence from the sigmoidal curves.

-

Visualizations

Caption: Experimental workflow for the in vitro amyloid aggregation assay using this compound.

Caption: Mechanism of this compound fluorescence upon binding to amyloid fibrils.

References

- 1. The binding of Thioflavin-T and its neutral analog this compound to protofibrils of the Alzheimer Aβ16-22 peptide probed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BTA-1 in Fluorescence Microscopy of Amyloid Plaques

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-1 (2-(4'-(methylamino)phenyl)-benzothiazole) is a fluorescent probe derived from Thioflavin T, designed for the sensitive and specific detection of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease.[1] Its neutral charge and increased lipophilicity, compared to its parent compound, facilitate its passage across the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies.[2] this compound exhibits a significantly higher binding affinity for Aβ fibrils than Thioflavin T, allowing for robust and high-contrast labeling of amyloid plaques in brain tissue sections for fluorescence microscopy.[2]

The mechanism of this compound binding involves its intercalation into the grooves of the β-sheet structures that characterize amyloid fibrils.[2][3] This binding event restricts the rotation of the this compound molecule, leading to a significant enhancement of its fluorescence quantum yield and a blue shift in its emission spectrum, enabling clear visualization of plaque morphology. These properties make this compound an excellent tool for qualitative and quantitative assessment of amyloid pathology in preclinical research and drug development.

Quantitative Data

For ease of comparison, the following tables summarize the key quantitative properties of this compound and other commonly used amyloid-binding dyes.

Table 1: Binding Affinities for Amyloid-β Fibrils

| Compound | Target | Binding Affinity (Ki) | Reference |

| This compound | Aβ40 | 11 nM | [1] |

| This compound | Aβ40 | 19.5 nM, ~200 nM (multiple sites) | [2] |

| This compound | Aβ40 | 20.2 nM | [2] |

| Thioflavin T | Aβ40 | 890 nM | [2] |

| Thioflavin T | Aβ40 | ~750 nM, ~1610 nM, ~6000 nM (multiple sites) | [2] |

| Congo Red | Amyloid Fibrils | (Qualitative) | [4][5][6][7][8] |

Table 2: Spectroscopic and Physicochemical Properties

| Property | This compound | Thioflavin T | Congo Red |

| Excitation Wavelength (max) | 349 nm[1][9] | ~450 nm | ~497 nm (bound) |

| Emission Wavelength (max) | 421 nm[1][9] | ~482 nm (bound) | ~614 nm (bound) |

| Molecular Weight | 240.32 g/mol [1] | 319.85 g/mol | 696.66 g/mol |

| Solubility | DMSO[1] | Water, Ethanol | Water, Ethanol |

| Quantum Yield | Data not readily available | Low in solution, increases upon binding | Data not readily available |

| Photostability | Data not readily available | Moderate | Low |

Experimental Protocols

Protocol 1: this compound Staining of Amyloid Plaques in Paraffin-Embedded Brain Sections

This protocol provides a detailed method for the fluorescent labeling of amyloid plaques in formalin-fixed, paraffin-embedded (FFPE) brain tissue sections from human or animal models of Alzheimer's disease.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Ethanol (100%, 95%, 70%, 50%)

-

Xylene

-

Distilled water

-

Mounting medium (non-fluorescent)

-

Glass slides and coverslips

-

Coplin jars or staining dishes

-

Micropipettes and tips

-

Fume hood

Procedure:

-

Preparation of this compound Stock Solution (10 mM):

-

In a chemical fume hood, weigh out a small amount of this compound powder.

-

Dissolve the this compound in DMSO to a final concentration of 10 mM. For example, dissolve 2.4 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly until fully dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Preparation of this compound Staining Solution (1 µM):

-

On the day of staining, thaw an aliquot of the 10 mM this compound stock solution.

-

Dilute the stock solution 1:10,000 in PBS (pH 7.4) to a final concentration of 1 µM. For example, add 1 µL of 10 mM this compound to 10 mL of PBS.

-

Mix well. Prepare this solution fresh and protect it from light.

-

-

Deparaffinization and Rehydration of Tissue Sections:

-

Immerse slides in Xylene: 2 changes for 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes for 3 minutes each.

-

Immerse in 95% Ethanol: 1 change for 3 minutes.

-

Immerse in 70% Ethanol: 1 change for 3 minutes.

-

Immerse in 50% Ethanol: 1 change for 3 minutes.

-

Rinse gently in distilled water for 5 minutes.

-

-

Staining:

-

Incubate the rehydrated sections in the 1 µM this compound staining solution for 10-15 minutes at room temperature in the dark.

-

-

Differentiation and Washing:

-

Briefly rinse the slides in PBS.

-

Differentiate the staining by washing the slides in 50% ethanol for 3-5 minutes. This step helps to reduce background fluorescence.

-

Rinse the slides thoroughly in distilled water for 5 minutes.

-

-

Coverslipping:

-

Carefully wipe excess water from around the tissue section.

-

Mount a coverslip using a non-fluorescent aqueous mounting medium.

-

Seal the edges of the coverslip with clear nail polish if desired.

-

Store the slides in the dark at 4°C until imaging.

-

-

Fluorescence Microscopy:

-

Image the stained sections using a fluorescence microscope equipped with a DAPI filter set or similar optics suitable for excitation around 350 nm and emission around 420 nm.

-

Amyloid plaques will appear as bright blue-fluorescent structures against a dark background.

-

Protocol 2: Congo Red Staining for Amyloid Plaque Visualization (Comparative Method)

This protocol provides a classic histochemical method for the detection of amyloid plaques, which can be used for comparison with this compound fluorescence.

Materials:

-

Congo Red solution (0.5% in 50% ethanol)

-

Alkaline alcohol solution

-

Mayer's hematoxylin

-

Ethanol (100%, 95%, 80%)

-

Xylene

-

Distilled water

-

Mounting medium (resinous)

-

Glass slides and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Follow the same procedure as described in Protocol 1, step 3.

-

-

Staining:

-

Stain sections in Congo Red solution for 20-30 minutes.[8]

-

-

Differentiation:

-

Rinse slides in distilled water.

-

Differentiate quickly (5-10 dips) in alkaline alcohol solution.[6]

-

-

Counterstaining:

-

Rinse well in tap water.

-

Stain nuclei with Mayer's hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water for 5 minutes.

-

-

Dehydration and Clearing:

-

Dehydrate through graded ethanols (95%, 100%).

-

Clear in xylene.

-

-

Coverslipping:

-

Mount with a resinous mounting medium.

-

-

Microscopy:

-

Under bright-field microscopy, amyloid deposits will appear pink to red.

-

When viewed with a polarizing microscope, amyloid deposits will exhibit a characteristic apple-green birefringence.

-

Visualizations

Amyloid Plaque Formation Pathway

Caption: Amyloid-β is derived from the cleavage of APP by secretases.

Experimental Workflow for this compound Staining

Caption: Workflow for this compound staining of brain tissue sections.

This compound Binding to Amyloid Fibrils

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. The binding of Thioflavin-T and its neutral analog this compound to protofibrils of the Alzheimer Aβ16-22 peptide probed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The binding of thioflavin T and its neutral analog this compound to protofibrils of the Alzheimer's disease Abeta(16-22) peptide probed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of cerebral amyloid angiopathy and parenchymal amyloid plaques with Congo red histochemical stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stainsfile.com [stainsfile.com]

- 6. Bennhold's Congo Red Staining Protocol for Amyloid - IHC WORLD [ihcworld.com]

- 7. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Live-Cell Imaging of Amyloid Beta with BTA-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BTA-1 (2-(4'-(methylamino)phenyl)benzothiazole), a fluorescent probe, for real-time imaging of amyloid-beta (Aβ) aggregates in live cells. This document includes detailed protocols for cell culture, staining, and image acquisition, as well as a summary of this compound's key characteristics and its application in studying Aβ-related cellular pathology.

Introduction to this compound

This compound is a derivative of Thioflavin T, designed for enhanced blood-brain barrier permeability and higher binding affinity to Aβ aggregates.[1] Its fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils makes it a valuable tool for visualizing Aβ plaques and oligomers in both fixed and live-cell preparations.[2] Live-cell imaging with this compound enables the dynamic study of Aβ aggregation, its interaction with cellular components, and the resulting cytotoxic effects in real-time.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, providing a reference for experimental design and data interpretation.

Table 1: this compound Properties

| Property | Value | Reference(s) |

| Molecular Weight | 240.32 g/mol | N/A |

| Excitation Wavelength (max) | 349 nm | [3] |

| Emission Wavelength (max) | 421 nm | [3] |

| Binding Affinity (Ki for Aβ40) | 11 nM | [3] |

| Solubility | Soluble in DMSO | N/A |

Table 2: Recommended Parameters for Live-Cell Imaging

| Parameter | Recommended Range | Notes |

| This compound Concentration | 100 nM - 1 µM | Optimal concentration should be determined empirically for each cell type and experimental setup to maximize signal-to-noise while minimizing potential toxicity. |

| Incubation Time | 15 - 60 minutes | Shorter incubation times are generally preferred for live-cell imaging to reduce stress on the cells. |

| Incubation Temperature | 37°C | Standard cell culture conditions should be maintained throughout the experiment. |

| Signal-to-Noise Ratio | Variable | Depends on the imaging system, detector sensitivity, and the abundance of Aβ aggregates. Optimization of imaging parameters is crucial. |

| Phototoxicity | Moderate | As with all fluorescence imaging, phototoxicity can be a concern. Use the lowest possible excitation light intensity and exposure times. |

Experimental Protocols

Preparation of this compound Staining Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Cell culture medium (e.g., Neurobasal medium for neurons)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare a stock solution: Dissolve this compound powder in anhydrous DMSO to create a 1-10 mM stock solution. For example, to make a 1 mM stock solution, dissolve 2.4 mg of this compound in 10 mL of DMSO.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Prepare the working solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100 nM to 1 µM). It is recommended to perform a serial dilution to determine the optimal concentration for your specific cell type and experimental conditions.

Live-Cell Staining and Imaging of Amyloid Beta

Materials:

-

Cultured cells (e.g., primary neurons, SH-SY5Y neuroblastoma cells) grown on imaging-compatible dishes or coverslips

-

This compound working solution

-

Live-cell imaging medium (e.g., Hibernate E for neurons, or phenol red-free DMEM)

-

Fluorescence microscope equipped for live-cell imaging (with temperature and CO2 control)

Procedure:

-

Cell Culture: Culture cells to the desired confluency on imaging dishes or coverslips. For primary neurons, it is recommended to culture them for at least 7-10 days in vitro to allow for maturation.

-

Staining:

-

Remove the culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a cell culture incubator.

-

-

Washing:

-

Remove the this compound working solution.

-

Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye and reduce background fluorescence.

-

-

Imaging:

-

Immediately after washing, add fresh, pre-warmed live-cell imaging medium to the cells.

-

Place the imaging dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.

-

Acquire images using appropriate filter sets for this compound (e.g., DAPI or UV excitation filter and a blue emission filter). For two-photon microscopy, an excitation wavelength of around 700-750 nm can be used.

-

To minimize phototoxicity, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[4] Consider using time-lapse imaging with longer intervals between acquisitions to reduce light exposure.

-

Visualization of Cellular Processes and Pathways

Experimental Workflow

Experimental workflow for live-cell imaging of amyloid beta with this compound.

Amyloid Beta-Induced Cytotoxicity Signaling Pathway

Live-cell imaging with this compound can be used to visualize the accumulation of Aβ, which is known to trigger downstream signaling cascades leading to neuronal dysfunction and apoptosis. Key pathways include the endocytosis of Aβ, often mediated by receptors like the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1), and the subsequent activation of caspase cascades.

Simplified signaling pathway of amyloid beta-induced cytotoxicity.

Troubleshooting and Considerations

-

High Background: Ensure thorough washing after staining. Consider using a lower concentration of this compound or a shorter incubation time. Using phenol red-free imaging medium can also reduce background fluorescence.

-

Low Signal: Increase the concentration of this compound, the incubation time, or the exposure time during imaging. However, be mindful of potential phototoxicity. Ensure that the filter sets on the microscope are appropriate for this compound's excitation and emission spectra.

-

Phototoxicity: Observe cells for signs of stress, such as membrane blebbing or cell rounding.[5] To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time.[4] Employing a more sensitive camera can also help reduce the required light exposure.

-

Cell Health: Maintain optimal cell culture conditions (37°C, 5% CO2, humidity) throughout the imaging experiment using a stage-top incubator. Use a live-cell imaging solution that supports cell viability for the duration of the experiment.

By following these protocols and considerations, researchers can effectively utilize this compound for the live-cell imaging of amyloid-beta, gaining valuable insights into the dynamic processes of Aβ pathology.

References

- 1. In vivo imaging reveals dissociation between caspase activation and acute neuronal death in tangle-bearing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LRP1 in brain vascular smooth muscle cells mediates local clearance of Alzheimer's amyloid-β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct Observations of Amyloid β Self-Assembly in Live Cells Provide Insights into Differences in the Kinetics of Aβ(1–40) and Aβ(1–42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BTA-1 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-1 (2-(4'-methylaminophenyl)benzothiazole) is a thioflavin derivative utilized as a fluorescent imaging agent for the detection of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). Its ability to cross the blood-brain barrier and specifically bind to Aβ aggregates makes it a valuable tool in preclinical AD research. These application notes provide detailed protocols for the administration of this compound in animal models, primarily focusing on its use in imaging studies. While specific therapeutic dosage and comprehensive pharmacokinetic data for non-radiolabeled this compound are not extensively available in the public domain, this document offers a framework based on existing studies with a radiolabeled analog, [¹¹C]6-OH-BTA-1, and general best practices for compound administration in rodents.

Data Presentation

Quantitative Data Summary

The following table summarizes the available pharmacokinetic data for the radiolabeled this compound analog, [¹¹C]6-OH-BTA-1, in a transgenic mouse model of Alzheimer's disease. It is important to note that these values may differ for non-radiolabeled this compound.

| Parameter | Value | Animal Model | Route of Administration | Notes |

| Time to Peak Brain Uptake | 30-55 seconds | Tg2576 Mice | Intravenous | Rapid brain entry is observed.[1] |

| Peak Brain Uptake | Significantly lower in transgenic mice vs. wild-type | Tg2576 Mice | Intravenous | This may be attributed to reduced cerebral blood flow in the transgenic model.[1] |

| Washout Phase | Rapid washout from the brain | Tg2576 Mice | Intravenous | Radioactivity decreases quickly after the initial peak.[1] |

| Frontal Cortex/Cerebellum Ratio (12-30 min) | 1.06 ± 0.04 (Tg) vs. 0.98 ± 0.07 (WT) | Tg2576 Mice | Intravenous | A slightly higher retention in the amyloid-rich frontal cortex of transgenic mice is noted.[1] |

| Parietal Cortex/Cerebellum Ratio (12-30 min) | 1.06 ± 0.09 (Tg) vs. 0.93 ± 0.08 (WT) | Tg2576 Mice | Intravenous | Similar to the frontal cortex, a modest increase in retention is observed in the parietal cortex of transgenic animals.[1] |

Experimental Protocols

Protocol 1: Intravenous Administration of this compound for In Vivo Imaging

This protocol is adapted from studies using the radiolabeled analog [¹¹C]6-OH-BTA-1 for Positron Emission Tomography (PET) imaging in transgenic mouse models of Alzheimer's disease.

1. Animal Model:

-

Species: Mouse

-

Strain: Tg2576 (or other suitable Alzheimer's disease model)[1]

-

Age: Elderly (e.g., 22.0 ± 1.8 months)[1]

-

Weight: 23.6 ± 2.6 g[1]

2. Materials:

-

This compound (formulated for intravenous injection)

-

Vehicle (e.g., sterile saline, potentially with a solubilizing agent like DMSO and a surfactant like Tween 80, filtered through a 0.22 µm filter)

-

Anesthetic (e.g., 1-2% isoflurane in oxygen)[1]

-

Heating pad or lamp to maintain body temperature

-

Catheter or 27-30 gauge needle and syringe

-

Restrainer (for conscious injections if applicable)

3. Procedure:

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of the solubilizing agent should be minimized to avoid toxicity.

-

The final solution should be sterile and isotonic.

-

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.[1] Place the animal on a heating pad to maintain body temperature throughout the procedure.

-

-

Administration:

-

For intravenous administration, the lateral tail vein is commonly used.

-

If necessary, warm the tail with a lamp or warm water to dilate the veins.

-

Administer a bolus injection of the this compound solution. The volume should not exceed 5 ml/kg for a bolus injection.

-

The dosage for imaging with [¹¹C]6-OH-BTA-1 is typically in the range of 13-46 MBq. For non-radiolabeled this compound for fluorescence imaging, the dose will need to be optimized but is likely to be in the mg/kg range.

-

-

Post-Administration Monitoring and Imaging:

Protocol 2: Ex Vivo Staining of Amyloid Plaques with this compound

This protocol describes the use of this compound for histological staining of amyloid plaques in brain tissue sections.

1. Materials:

-

Fixed brain tissue sections (e.g., 40 µm thick, free-floating) from an Alzheimer's disease animal model.

-

This compound solution (e.g., 1 µM in 50% ethanol).

-

Phosphate-buffered saline (PBS).

-

Mounting medium.

-

Fluorescence microscope.

2. Procedure:

-

Wash the brain sections in PBS.

-

Incubate the sections in the this compound staining solution for 10-15 minutes at room temperature.

-

Differentiate the sections in 50% ethanol for 5 minutes.

-

Wash the sections thoroughly in PBS.

-

Mount the sections onto glass slides and coverslip with an appropriate mounting medium.

-

Visualize the stained amyloid plaques using a fluorescence microscope with appropriate filter sets for this compound (excitation ~410 nm, emission ~515 nm).

Mandatory Visualization

Signaling Pathway and Mechanism of Action

This compound does not have a signaling pathway in the traditional sense of a drug that modulates cellular processes. Instead, its utility lies in its ability to bind to a specific pathological hallmark of Alzheimer's disease. The following diagram illustrates the amyloid cascade and the point at which this compound acts as a detection agent.

Caption: Mechanism of this compound binding to amyloid plaques.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo imaging study using this compound in an animal model of Alzheimer's disease.

Caption: Workflow for this compound in vivo imaging studies.

References

Application Notes: Quantitative Analysis of Amyloid-β Plaques using BTA-1 Staining

Introduction